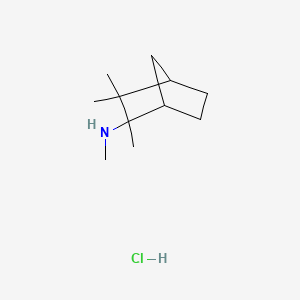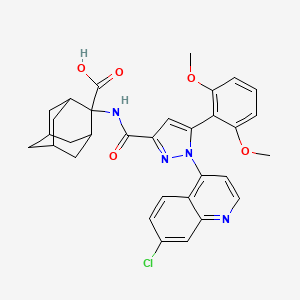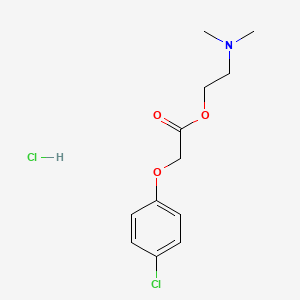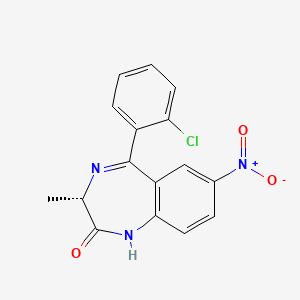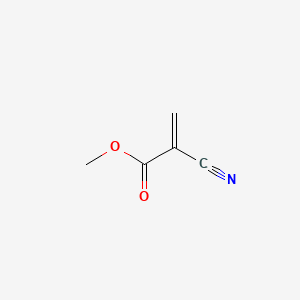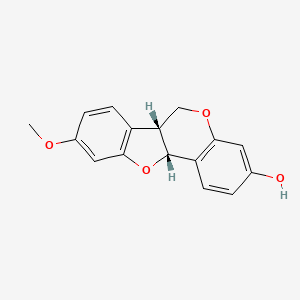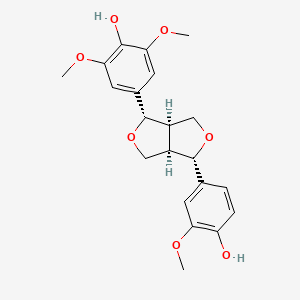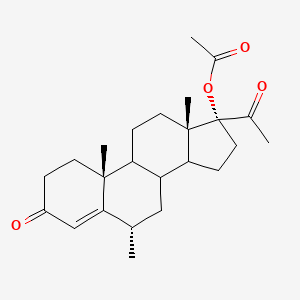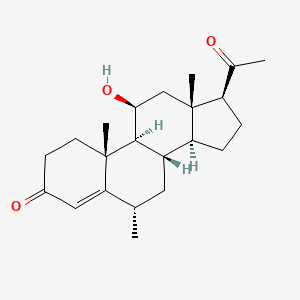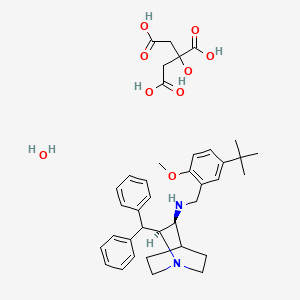
Maropitant citrate
Overview
Description
Maropitant citrate is a neurokinin-1 receptor antagonist developed by Zoetis for the treatment of motion sickness and vomiting in dogs and cats . It was approved by the FDA in 2007 for use in dogs and in 2012 for use in cats . This compound is known for its antiemetic properties, which help in preventing and treating vomiting caused by various conditions such as gastroenteritis, chemotherapy, and kidney failure .
Mechanism of Action
Target of Action
Maropitant citrate primarily targets the neurokinin 1 (NK1) receptors . These receptors are key players in the transmission of the sensation of nausea and the induction of vomiting .
Mode of Action
This compound acts as an antagonist to the NK1 receptors . It has a similar structure to substance P, a key neurotransmitter involved in causing vomiting . This structural similarity allows this compound to bind to the NK1 receptors, thereby inhibiting the binding of substance P . As a result, the communication pathway that triggers vomiting is disrupted .
Biochemical Pathways
By preventing substance P from binding to the NK1 receptors, this compound disrupts the biochemical pathways that lead to the sensation of nausea and the act of vomiting . This disruption affects the downstream effects of these pathways, which include the physiological responses associated with nausea and vomiting .
Pharmacokinetics
This compound exhibits different bioavailability profiles depending on the route of administration . When administered orally, it has a bioavailability of 20-30% in dogs and 50% in cats . When administered subcutaneously, the bioavailability increases to 90% in both species . This compound is highly bound to plasma proteins (99.5%) and is metabolized in the liver . The elimination half-life is 6-8 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of nausea and vomiting . By blocking the action of substance P on NK1 receptors, this compound prevents the transmission of signals that induce these responses . This leads to a decrease in the frequency of vomiting episodes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain medications can affect its action . Additionally, the physiological state of the patient, such as their feeding status, can also influence the bioavailability and thus the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Maropitant citrate acts by inhibiting the binding of substance P, a neuropeptide of the tachykinin family . Substance P is found in significant concentrations in the nuclei comprising the emetic center and is considered the key neurotransmitter involved in emesis .
Cellular Effects
This compound has been shown to be an effective antiemetic in cats, ameliorating xylazine-induced vomiting when given orally, subcutaneously, or intravenously . It significantly reduced the mean number of emetic events by 90% (oral) or 76% (subcutaneous) .
Molecular Mechanism
This compound is a highly selective neurokinin 1 (NK1) receptor antagonist that blocks the action of substance P, a key neurotransmitter involved in emesis, in the central nervous system . It has a similar structure to substance P, which allows it to act as an antagonist and bind to the substance P receptor neurokinin 1 (NK1). It is highly selective for NK1 over NK2 and NK3 .
Temporal Effects in Laboratory Settings
In laboratory model studies, this compound tablets dosed at a minimum of 2 mg/kg body weight reduced the number of emetic events associated with established neural (central) and humoral (peripheral) stimuli .
Dosage Effects in Animal Models
When administered orally or subcutaneously at 1 mg/kg 2 hours before administration of xylazine, this compound significantly reduced the mean number of emetic events by 90% (oral) or 76% (subcutaneous) .
Metabolic Pathways
Maropitant undergoes first-pass metabolism by liver enzymes, mainly CYP2D15 (which has high affinity for maropitant and clears over 90% of it) but also by the lower-affinity CYP3A12 . Repeat dosing of maropitant eventually saturates CYP2D15, causing the drug to accumulate due to reduced clearance .
Transport and Distribution
After oral administration, maropitant is absorbed through the intestinal tract and is a substrate for efflux via the surface membrane by the multidrug transporter P-glycoprotein . P-glycoprotein actively secretes the absorbed drug back into the intestinal lumen, decreasing drug bioavailability .
Subcellular Localization
This compound, being a lipophilic compound, crosses the blood-brain barrier . In gerbils, the mean brain:plasma concentration ratio eight hours after subcutaneous injection of 1 mg/kg is 3.59 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of maropitant citrate involves the preparation of maropitant, which is then converted to its citrate form. The synthetic route typically includes the following steps:
Formation of the quinuclidine core: This involves the reaction of a suitable precursor with a quinuclidine derivative under controlled conditions.
Substitution reactions: The quinuclidine core undergoes substitution reactions with benzhydryl and methoxybenzyl groups to form the final maropitant structure.
Conversion to citrate form: Maropitant is then reacted with citric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the quinuclidine core and other precursors are synthesized.
Purification: The synthesized maropitant is purified using techniques such as crystallization and chromatography.
Conversion and formulation: The purified maropitant is converted to its citrate form and formulated into tablets or injectable solutions for veterinary use.
Chemical Reactions Analysis
Types of Reactions
Maropitant citrate undergoes various chemical reactions, including:
Oxidation: Maropitant can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common during the synthesis of maropitant, where different functional groups are introduced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Benzhydryl chloride, methoxybenzyl chloride.
Major Products
The major products formed from these reactions include various derivatives of maropitant, which may have different pharmacological properties .
Scientific Research Applications
Maropitant citrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying neurokinin-1 receptor antagonists.
Biology: Investigated for its effects on neurokinin receptors and related pathways.
Medicine: Extensively used in veterinary medicine to treat and prevent vomiting in dogs and cats.
Industry: Used in the formulation of veterinary drugs and as a reference standard in pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another antiemetic that works by blocking serotonin receptors.
Metoclopramide: An antiemetic that works by blocking dopamine receptors.
Aprepitant: A neurokinin-1 receptor antagonist used in humans for preventing chemotherapy-induced nausea and vomiting.
Uniqueness
Maropitant citrate is unique in its specific targeting of neurokinin-1 receptors, making it highly effective in preventing vomiting caused by various conditions. Unlike ondansetron and metoclopramide, which target different receptors, this compound provides a more targeted approach to antiemetic therapy .
Properties
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVSXRHFXJOMGW-YBZGWEFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957411 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359875-09-5 | |
| Record name | Maropitant citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAROPITANT CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


